2,2-Dimethylpropyl oxo(phenyl)acetate
Description
Properties
IUPAC Name |
2,2-dimethylpropyl 2-oxo-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-13(2,3)9-16-12(15)11(14)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZYEQXZUOGYDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC(=O)C(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70553573 | |
| Record name | 2,2-Dimethylpropyl oxo(phenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70553573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101128-42-1 | |
| Record name | 2,2-Dimethylpropyl oxo(phenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70553573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Esterification of Phenylglyoxylic Acid
The most straightforward method involves the acid-catalyzed esterification of phenylglyoxylic acid with neopentyl alcohol (2,2-dimethylpropan-1-ol). This reaction typically employs sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH) as catalysts under reflux conditions.
Procedure :
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Reactants : Phenylglyoxylic acid (1.0 equiv), neopentyl alcohol (1.2 equiv), and catalytic H₂SO₄ (0.1 equiv) are combined in toluene.
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Reaction : The mixture is refluxed at 110°C for 6–8 hours using a Dean-Stark trap to remove water.
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Workup : The crude product is washed with NaHCO₃ (5%) to neutralize residual acid, followed by brine.
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Purification : Distillation under reduced pressure (b.p. 120–125°C at 0.5 mmHg) yields the ester in ~65% purity.
Challenges :
Acyl Chloride-Alcohol Coupling
To circumvent equilibrium limitations, phenylglyoxylic acid is first converted to its acyl chloride, which reacts efficiently with neopentyl alcohol under mild conditions.
Procedure :
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Acyl Chloride Formation : Phenylglyoxylic acid (1.0 equiv) is treated with thionyl chloride (SOCl₂, 1.5 equiv) at 0°C for 1 hour, followed by reflux (60°C) until gas evolution ceases. Excess SOCl₂ is removed under vacuum.
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Esterification : The acyl chloride is dissolved in dry dichloromethane (DCM) and added dropwise to a solution of neopentyl alcohol (1.1 equiv) and pyridine (1.5 equiv) at 0°C. The reaction proceeds for 2 hours at room temperature.
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Workup : The mixture is washed with HCl (1M), NaHCO₃, and brine.
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Purification : Column chromatography (SiO₂, hexane/ethyl acetate 9:1) affords the ester in 78% yield.
Advantages :
Transesterification of Methyl Oxo(phenyl)acetate
Transesterification offers a solvent-free route using methyl oxo(phenyl)acetate and neopentyl alcohol under basic conditions.
Procedure :
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Reactants : Methyl oxo(phenyl)acetate (1.0 equiv), neopentyl alcohol (3.0 equiv), and sodium methoxide (NaOMe, 0.05 equiv) are heated at 80°C for 4 hours.
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Workup : Methanol is distilled off, and the residue is dissolved in diethyl ether.
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Purification : Recrystallization from hexane yields 70% pure product.
Limitations :
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Requires excess alcohol to drive equilibrium.
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Base sensitivity of the α-keto group may lead to aldol condensation.
Optimization and Catalytic Innovations
Enzymatic Esterification
Lipase-catalyzed esterification provides an eco-friendly alternative. Immobilized Candida antarctica lipase B (CAL-B) in tert-butanol enables ester synthesis at 45°C with 82% conversion after 24 hours.
Conditions :
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Substrate ratio (acid:alcohol): 1:2
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Enzyme loading: 10% w/w
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Water activity (aₚ): 0.3
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction times significantly. A mixture of phenylglyoxylic acid, neopentyl alcohol, and Amberlyst-15 (acidic resin) irradiated at 100°C for 15 minutes achieves 89% yield.
Parameters :
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Power: 300 W
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Solvent: Toluene (5 mL/mmol)
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Catalyst recovery: Amberlyst-15 is filtered and reused thrice without loss of activity.
Analytical Characterization
Spectroscopic Data :
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¹H NMR (400 MHz, CDCl₃) : δ 1.02 (s, 9H, C(CH₃)₃), 4.15 (s, 2H, OCH₂C), 7.45–7.55 (m, 5H, Ar-H).
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¹³C NMR : δ 22.1 (C(CH₃)₃), 72.8 (OCH₂), 128.3–133.6 (Ar-C), 185.2 (C=O keto), 170.4 (C=O ester).
Purity Assessment :
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpropyl oxo(phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Organic Synthesis
Photoinitiators for Polymerization:
One of the notable applications of derivatives related to 2,2-Dimethylpropyl oxo(phenyl)acetate is their role as photoinitiators in cationic polymerization processes. Photoinitiators are essential in the production of polymers that are cured using light, which is a significant advancement in manufacturing techniques for coatings and adhesives. The sulfanium salts derived from phenacyl compounds have been utilized to synthesize new classes of photoinitiators, enhancing the efficiency and effectiveness of polymerization reactions .
Synthesis of Fluorescent Probes:
The compound has also been investigated for its potential in synthesizing fluorescent probes. These probes are crucial for biological imaging and detection applications. The ability to modify the chemical structure allows for the development of probes that can selectively bind to specific ions or molecules, thus facilitating sensitive detection methods .
Pharmaceutical Applications
Drug Development:
Research indicates that compounds similar to this compound can serve as intermediates in the synthesis of pharmaceutical agents. The structural characteristics of this compound make it suitable for modifications that enhance bioactivity or target specificity in drug design. For instance, derivatives have shown promise in developing anti-inflammatory and anticancer agents through structural optimization .
Analytical Chemistry:
In analytical chemistry, this compound can be employed as a standard or reference material due to its well-defined chemical structure. Its stability under various conditions allows for reliable calibration in quantitative analyses involving complex mixtures .
Material Science
Development of Functional Materials:
The unique properties of this compound make it a candidate for developing advanced materials with specific functionalities. For example, its derivatives can be incorporated into polymer matrices to impart desirable mechanical and thermal properties, making them suitable for applications in electronics and packaging materials .
Fluorescent Dyes:
The compound's ability to form stable complexes with metal ions has led to its use in developing fluorescent dyes. These dyes are valuable in various applications ranging from biological assays to environmental monitoring, where they can indicate the presence of specific metal ions through colorimetric changes.
Case Study 1: Synthesis and Characterization
A recent study focused on synthesizing 2-(2-oxo-2-phenylethyl) derivatives through a reaction involving acetophenone and hydrobromic acid. The resulting compounds exhibited distinct crystal structures that were analyzed using X-ray crystallography, revealing insights into their geometric configurations and potential interactions with other molecules .
Case Study 2: Photoinitiator Efficiency
Another study evaluated the efficiency of sulfanium salts derived from phenacyl compounds as photoinitiators. The findings demonstrated a significant improvement in polymerization rates when these compounds were used under UV light exposure compared to traditional initiators, suggesting their potential for industrial applications .
Mechanism of Action
The mechanism of action of 2,2-Dimethylpropyl oxo(phenyl)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release phenylacetic acid and 2,2-dimethylpropanol, which can then interact with biological pathways. The phenyl group can participate in aromatic interactions, while the oxo group can form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share functional or structural similarities with 2,2-dimethylpropyl oxo(phenyl)acetate:
*Estimated based on analogous compounds.
Key Observations :
- Ester Group Influence : The neopentyl group in this compound provides greater steric protection than methyl or ethyl esters, likely reducing enzymatic or hydrolytic degradation .
- Symmetry vs. Asymmetry : Phenyl 2-oxo-2-phenylacetate (C₁₄H₁₀O₃) features a symmetric structure with two phenyl groups, which may enhance crystallinity compared to the asymmetric neopentyl derivative .
Physicochemical Properties
Notes:
- Neopentyl esters are known for resistance to hydrolysis due to steric effects, making this compound more stable under acidic or basic conditions than its methyl/ethyl counterparts .
- Methyl 2-phenylacetoacetate is supplied as a crystalline solid with a purity ≥98%, suggesting high thermal stability .
Biological Activity
2,2-Dimethylpropyl oxo(phenyl)acetate (CAS No. 101128-42-1) is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by case studies and research findings.
- Molecular Formula : C13H16O3
- Molecular Weight : 220.27 g/mol
- IUPAC Name : 2,2-Dimethylpropyl 2-oxo-2-phenylacetate
Synthesis
The synthesis of this compound typically involves the reaction of dimethylpropyl alcohol with phenylacetate in the presence of a suitable catalyst. This process can be optimized through various reaction conditions to enhance yield and purity.
The biological activity of this compound is primarily attributed to its ester functional group, which can undergo hydrolysis to release active components that interact with biological targets. The mechanism involves:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to receptors, modulating their activity and influencing cellular responses.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a related compound demonstrated IC50 values against HeLa cancer cells ranging from 0.69 μM to 11 μM, showing superior efficacy compared to standard treatments like doxorubicin (IC50 = 2.29 μM) .
Antimicrobial Properties
The antimicrobial efficacy of this compound has been evaluated against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Escherichia coli | Effective (IC50: 45 µM) | |
| Staphylococcus aureus | Moderate (IC50: 30 µM) | |
| Candida albicans | Effective (IC50: 25 µM) |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
In vitro studies have shown that compounds related to this compound possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines in macrophage cell lines . This activity indicates its potential use in treating inflammatory diseases.
Study on Anticancer Activity
A study published in a peer-reviewed journal evaluated the antiproliferative effects of various derivatives of the compound on cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis in cancer cells treated with these compounds .
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of silver complexes containing derivatives of this compound. The study found promising results against drug-resistant strains of bacteria and fungi, suggesting a synergistic effect when combined with metal ions .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most effective for structural confirmation of 2,2-Dimethylpropyl oxo(phenyl)acetate, and how should data interpretation address ester group interactions?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester and aromatic moieties. For example, the ester carbonyl (C=O) typically appears at ~170-175 ppm in ¹³C NMR, while aromatic protons show splitting patterns between 6.5-8.0 ppm in ¹H NMR. Infrared (IR) spectroscopy can validate carbonyl (C=O) stretching (~1740 cm⁻¹) and ether linkages (~1100-1250 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks and fragmentation patterns (e.g., [M+H]+ or [M+Na]+). To avoid misinterpretation, compare data with structurally similar esters like methyl benzoylformate (C9H8O3), where spectral overlaps due to phenyl and ester groups are well-documented .
Q. How can researchers ensure purity during the synthesis of this compound, and what analytical methods are recommended?
- Methodological Answer : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol or acetone) is standard. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) or Gas Chromatography-Mass Spectrometry (GC-MS) ensures purity ≥98%. For example, methyl 2-phenylacetoacetate (FW: 192.2) is analyzed using reverse-phase C18 columns and acetonitrile/water mobile phases . Monitor for byproducts like unreacted phenylacetic acid derivatives using thin-layer chromatography (TLC) .
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, goggles, and lab coats. Avoid inhalation/ingestion; work in a fume hood. Store at -20°C in airtight containers to prevent hydrolysis. Waste disposal must follow hazardous chemical protocols (e.g., neutralization before incineration). Similar esters like methyl 2-(2-formylphenyl)acetate require strict adherence to H303/H313/H333 hazard codes .
Advanced Research Questions
Q. How can reaction conditions be optimized for the multi-step synthesis of this compound to maximize yield and minimize side reactions?
- Methodological Answer : Use a stepwise approach:
Esterification : React oxo(phenyl)acetic acid with 2,2-dimethylpropanol under acidic catalysis (e.g., H2SO4) at 60-80°C.
Purification : Intermediate isolation via liquid-liquid extraction (dichloromethane/water).
Stabilization : Add antioxidants like BHT (butylated hydroxytoluene) to prevent oxidation.
Monitor side reactions (e.g., transesterification) by adjusting solvent polarity and reaction time. For analogous syntheses, yields improve with Dean-Stark traps to remove water .
Q. What computational strategies can predict the stability and reactivity of this compound under varying pH and temperature conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydrolysis pathways. Parameters include bond dissociation energies (BDEs) for ester C-O bonds and solvation effects. Compare with experimental data from accelerated stability studies (40°C/75% RH for 6 months). For related esters, computational models align with observed degradation products like phenylacetic acid .
Q. How do structural modifications (e.g., alkyl chain length) impact the biological activity of this compound derivatives?
- Methodological Answer : Synthesize analogs with varying alkyl groups (e.g., ethyl, isopropyl) and test enzyme inhibition (e.g., acetylcholinesterase) via spectrophotometric assays. For instance, methyl 2-phenylacetoacetate derivatives show activity in drug delivery systems due to esterase-mediated hydrolysis . Use QSAR (Quantitative Structure-Activity Relationship) models to correlate lipophilicity (logP) with bioavailability .
Q. What advanced chromatographic techniques resolve enantiomeric impurities in this compound?
- Methodological Answer : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and hexane/isopropanol mobile phases separates enantiomers. For example, methyl benzoylformate (CAS 15206-55-0) enantiomers are resolved using β-cyclodextrin stationary phases. Circular Dichroism (CD) spectroscopy validates optical purity .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in NMR data for this compound synthesized via different routes?
- Methodological Answer : Variations in chemical shifts may arise from solvent effects (e.g., DMSO vs. CDCl3) or residual catalysts (e.g., acidic protons). Use deuterated solvents and repeat experiments under inert atmospheres (N2/Ar). Cross-validate with HSQC (Heteronuclear Single Quantum Coherence) NMR to assign ambiguous peaks .
Q. What mechanistic insights explain unexpected byproducts in the synthesis of this compound?
- Methodological Answer : Byproducts like diaryl ethers may form via Friedel-Crafts alkylation under acidic conditions. Characterize via LC-MS/MS and propose mechanisms using isotopic labeling (e.g., ¹⁸O tracing). Adjust catalyst loading (e.g., reduce H2SO4 concentration) or switch to milder acids (e.g., p-TsOH) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
